molecular formula C12H13NO3 B13693278 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

Cat. No.: B13693278
M. Wt: 219.24 g/mol
InChI Key: IHHBECBLQXSQEE-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2-methyl group and a 2-oxo-1-pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the cyclization of N-(2-methylphenyl)-γ-aminobutyric acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

  • 3-(2-Oxo-1-pyrrolidinyl)benzoic Acid
  • 4-(2-Oxo-1-pyrrolidinyl)benzoic Acid
  • 2-Fluoro-4-(1-pyrrolidinyl)benzoic Acid

Comparison: Compared to its analogs, 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8-9(12(15)16)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7H2,1H3,(H,15,16)

InChI Key

IHHBECBLQXSQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)C(=O)O

Origin of Product

United States

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